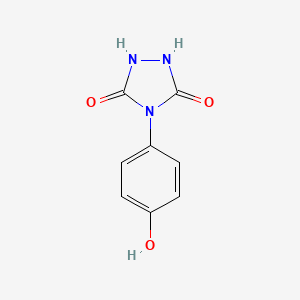
4-(4-羟基苯基)-1,2,4-三唑烷-3,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a hydroxyphenyl group attached to a triazolidine ring
科学研究应用
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
Target of Action
It is known that compounds with a similar structure, such as 4-hydroxyphenylpyruvate, interact with the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . HPPD is a key enzyme involved in the catabolism of tyrosine in animals and the cascade of photosynthesis in plants .
Mode of Action
The interaction of 4-hydroxyphenylpyruvate with HPPD involves π–π* stacking interactions .
Biochemical Pathways
Based on its structural similarity to 4-hydroxyphenylpyruvate, it can be speculated that it might affect the tyrosine catabolism pathway in animals and the photosynthesis cascade in plants .
Result of Action
Based on its structural similarity to 4-hydroxyphenylpyruvate, it can be speculated that it might have similar effects, such as influencing the catabolism of tyrosine in animals and the cascade of photosynthesis in plants .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . These factors can include the presence of other chemicals, pH, temperature, and other physicochemical properties of the environment .
生化分析
Biochemical Properties
It’s hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It’s speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione is not well-defined. It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It’s speculated that its effects may change over time, potentially involving its stability, degradation, and long-term effects on cellular function . Further in vitro or in vivo studies are needed to confirm these effects.
Dosage Effects in Animal Models
The effects of 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione may vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired triazolidine derivative. Common reaction conditions include the use of solvents such as ethanol or methanol and reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazolidine ring can be reduced to form corresponding amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted ethers or esters, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenylbutan-2-one
- 4-Hydroxyphenylpropanoic acid
Uniqueness
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione is unique due to the presence of both a hydroxyphenyl group and a triazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
属性
IUPAC Name |
4-(4-hydroxyphenyl)-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-6-3-1-5(2-4-6)11-7(13)9-10-8(11)14/h1-4,12H,(H,9,13)(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJDBILLLRDWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

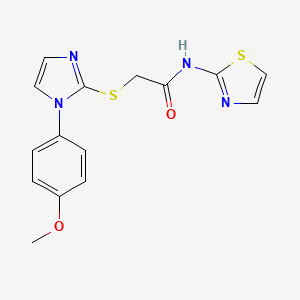
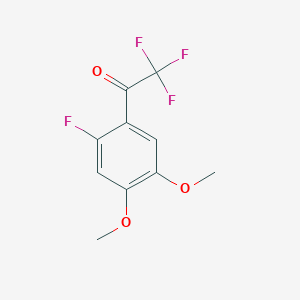
![N-(4-bromo-3-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2426081.png)
![5-Chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2426082.png)
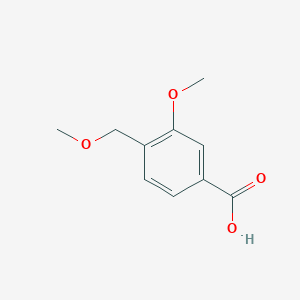
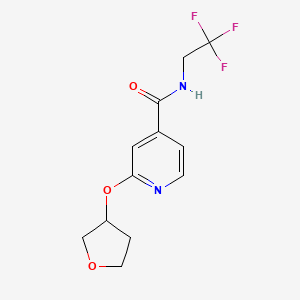
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2426085.png)
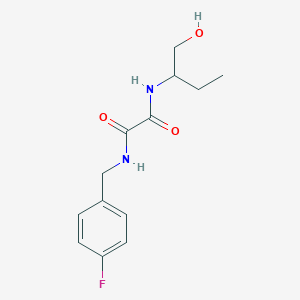
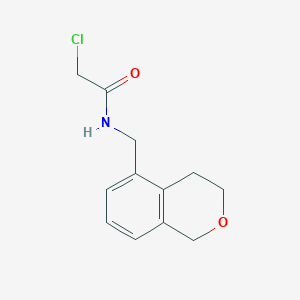
![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide](/img/structure/B2426091.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2426095.png)


